molecular formula C9H7ClN2O2 B597513 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-86-5

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B597513
CAS No.: 162469-86-5
M. Wt: 210.617
InChI Key: GDPDHDSSORRBEQ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloromethyl group and a hydroxy group attached to a pyrido[1,2-a]pyrimidinone core

Mechanism of Action

While the specific mechanism of action for “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is not explicitly mentioned in the retrieved documents, it’s worth noting that the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar, has been proposed as a possible surrogate of the purine ring .

Safety and Hazards

While specific safety and hazards data for “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is not available, a related compound, “3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one”, has been classified with hazard statements H302, H317, H341, and H412 .

Future Directions

The 4H-pyrido[1,2-a]pyrimidin-4-ones family, to which this compound belongs, has shown promising biological activities . Therefore, future research could focus on exploring its potential applications in pharmaceuticals and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chloromethyl group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(chloromethyl)-9-oxo-4H-pyrido[1,2-a]pyrimidin-4-one.

    Reduction: Formation of 2-(methyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both a chloromethyl and a hydroxy group on the pyrido[1,2-a]pyrimidinone core. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPDHDSSORRBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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